4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-oxadiazole and a 1,2,3-triazole core. The oxadiazole moiety is substituted with a 2-chlorophenyl group, while the triazole ring bears a 4-isopropylphenyl substituent. Such structural features are characteristic of bioactive molecules, particularly in medicinal chemistry, where oxadiazoles and triazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties . The presence of chlorine and isopropyl groups may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-11(2)12-7-9-13(10-8-12)26-17(21)16(23-25-26)19-22-18(24-27-19)14-5-3-4-6-15(14)20/h3-11H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXUPJPMGRMDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity in various biological systems.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole and triazole moiety, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 357.82 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 357.82 g/mol |
| IUPAC Name | 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine |
| LogP | 3.8392 |
| Polar Surface Area | 57.576 Ų |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study investigating the effects of triazole derivatives on melanoma cells revealed that certain compounds led to a marked decrease in cell viability, indicating potential for therapeutic applications in cancer treatment .
Antimicrobial Properties
The compound's oxadiazole component is associated with antimicrobial activity. Research has shown that oxadiazoles can inhibit bacterial growth by disrupting cellular processes.
Research Findings : A series of oxadiazole derivatives were tested against common bacterial strains and demonstrated significant inhibitory effects, suggesting that similar compounds may possess comparable antimicrobial properties .
Anti-inflammatory Effects
Compounds containing triazole rings have been noted for their anti-inflammatory activities. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Study Insights : In vitro assays indicated that specific triazole derivatives could downregulate the expression of inflammatory markers in human cell lines .
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : Compounds with triazole and oxadiazole functionalities can act as enzyme inhibitors. For example, they may inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin-related disorders.
Table 2: Inhibition Potency Against Tyrosinase
Compound IC50 (µM) Compound A 25.75 Compound B 29.9 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine TBD - Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases or by modulating Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns, heterocyclic cores, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
The 4-isopropylphenyl group enhances hydrophobicity relative to the 2,5-dimethoxyphenyl substituent in , which could improve membrane permeability.
The isopropylsulfanyl group in introduces a sulfur atom, which may confer redox activity or metal-binding capabilities absent in the target compound.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (412.87 g/mol) compared to (283.78 g/mol) suggests reduced solubility in aqueous media, which could limit bioavailability.
Synthetic Accessibility :
- Derivatives with methoxy groups (e.g., ) often require milder reaction conditions compared to halogenated analogs, which may involve hazardous reagents.
Q & A
Q. Basic Research Focus
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC). The triazole C5-amine proton appears as a singlet near δ 6.8–7.2 ppm, while oxadiazole protons are absent due to aromaticity .
- IR: Confirm N-H stretches (3200–3400 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹) .
- X-ray Crystallography: Resolve tautomerism (e.g., triazole vs. triazolium forms). The 1,2,3-triazole ring typically adopts a planar conformation, with dihedral angles <5° relative to adjacent aryl groups .
What in vitro assays evaluate biological activity, particularly enzyme inhibition or receptor binding?
Q. Basic Research Focus
- Enzyme Inhibition:
- Use fluorescence-based assays (e.g., NADH-coupled) for kinases or hydrolases. Test IC₅₀ values at 1–100 μM concentrations in triplicate .
- Example: Screen against Staphylococcus aureus enoyl-ACP reductase (FabI) due to structural similarity to known triazole inhibitors .
- Receptor Binding:
- Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists. Adjust buffer pH to 7.4 to mimic physiological conditions .
How do structural modifications influence physicochemical and pharmacological properties?
Q. Advanced Research Focus
- Chlorophenyl Substitution: Replace 2-chlorophenyl with 4-fluorophenyl to enhance metabolic stability (logP reduction by ~0.5) and assess via HPLC-MS .
- Isopropylphenyl Replacement: Substitute with polar groups (e.g., pyridyl) to improve solubility. Measure partition coefficients (logD₇.₄) using shake-flask methods .
- SAR Insights: Modifications at the triazole C5-amine position significantly alter binding affinity (ΔpIC₅₀ >1.0 in kinase assays) .
What computational strategies predict binding affinity and stability with biological targets?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina with AMBER force fields. The oxadiazole ring often forms π-π interactions with Tyr residues in kinase active sites .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~4.5 eV) indicate redox stability .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability. RMSD <2 Å suggests stable binding .
How can discrepancies in biological activity data (e.g., in vitro vs. in vivo) be resolved?
Q. Advanced Research Focus
- Metabolic Stability: Test hepatic microsomal clearance (e.g., human CYP3A4/2D6). Low stability (t₁/₂ <30 min) may explain reduced in vivo efficacy .
- Permeability: Use Caco-2 monolayers. Papp <1×10⁻⁶ cm/s indicates poor absorption, requiring prodrug strategies .
- Contradiction Analysis: Compare assay conditions (e.g., serum protein binding in cell media vs. plasma). Adjust free drug concentrations using equilibrium dialysis .
What protocols ensure compound stability during handling and storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
